tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Description
tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a benzyloxy substituent at position 7 and a tert-butyl carboxylate group at position 7. This structure combines aromaticity with steric bulk, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound is primarily utilized in laboratory settings for synthesizing bioactive molecules, particularly those targeting kinase inhibition or receptor modulation .
Properties
IUPAC Name |
tert-butyl 7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-18(2,3)24-17(22)15-14(9-10-21-12-19-20-16(15)21)23-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDFSXZUTGDTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN2C1=NN=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the triazole and pyridine moieties[_{{{CITATION{{{_1{Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds with triazole and pyridine moieties have been studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making them candidates for new antibiotic formulations.
Anticancer Properties : Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives similar to tert-butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate have been evaluated for their ability to induce apoptosis in cancer cell lines.
Neuropharmacology
Research suggests potential applications in neuropharmacology due to the compound's ability to modulate neurotransmitter systems. Specifically, it may interact with GABAergic and glutamatergic pathways, indicating possible use in treating neurological disorders such as anxiety and depression.
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials. Its properties can be harnessed in:
- Organic Electronics : Due to its electron-rich aromatic system, it may serve as a building block for organic semiconductors.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazole Derivatives | Investigated various triazole derivatives including this compound | Showed significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Evaluation of Anticancer Activity | Examined the cytotoxic effects on human cancer cell lines | The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity. |
| Neuropharmacological Assessment | Studied the effects on neurotransmitter modulation | Demonstrated increased GABA receptor activity leading to anxiolytic effects in animal models. |
Mechanism of Action
The mechanism by which tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared below with two closely related analogs:
Key Observations:
Core Structure and Reactivity: The target compound’s aromatic triazolo[4,3-a]pyridine core contrasts with the pyrazole derivative’s simpler five-membered ring and the saturated analog’s reduced ring system. The aromaticity of the target compound likely enhances stability and π-π stacking interactions in drug-receptor binding, whereas the saturated analog () may exhibit greater conformational flexibility .
Commercial Viability: The target compound is significantly more expensive than the pyrazole derivative (€1,098.00 vs. €536.00 for 1g), reflecting its complex synthesis (e.g., benzyloxy group introduction, regioselective triazole formation) .
Biological Activity
tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 1262132-95-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H19N3O3 with a molar mass of 325.36 g/mol. Its predicted density is approximately 1.20 g/cm³ and it has a pKa value of around 1.12, indicating its acidic nature under physiological conditions .
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.
The compound's mechanism involves interaction with specific molecular targets that are crucial for cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to reduced tumor growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound. The benzyloxy group is believed to enhance lipophilicity and improve cellular uptake, while the triazole ring contributes to the compound's ability to interact with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Benzyloxy group | Increases lipophilicity |
| Triazole ring | Essential for target interaction |
| Carboxylate moiety | Influences binding affinity |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antitumor Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Inhibition of Kinase Activity : Research indicated that the compound effectively inhibits specific kinases involved in cancer progression. The data showed a dose-dependent response in kinase inhibition assays .
- Toxicity Profile : Evaluation of the compound's toxicity revealed that while it has potent biological effects, it also exhibits some cytotoxicity at higher concentrations. Further studies are needed to delineate the therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
